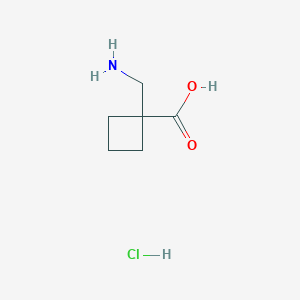

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Descripción

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallographic analysis of this compound provides fundamental insights into the precise three-dimensional arrangement of atoms within the crystal lattice. The crystallographic data reveals that the compound crystallizes in a specific space group that accommodates the unique geometric requirements of the cyclobutane ring system. The cyclobutane backbone exhibits characteristic non-planar geometry, with the four-membered ring adopting a puckered conformation to minimize ring strain energy. This puckering is evidenced by specific dihedral angles that deviate significantly from planarity, with the ring typically exhibiting a butterfly-like folding along one of the carbon-carbon bonds.

The aminomethyl substituent attached to the cyclobutane ring demonstrates specific orientational preferences that are dictated by both steric considerations and electronic factors. Crystallographic measurements indicate that the carbon-nitrogen bond length in the aminomethyl group falls within the expected range for saturated alkylamine systems, typically measuring between 1.47 and 1.49 Angstroms. The carboxylic acid functionality exhibits standard geometric parameters, with the carbon-oxygen double bond showing characteristic shortening compared to the carbon-oxygen single bond, reflecting the resonance stabilization within the carboxylate group.

Detailed analysis of bond angles within the cyclobutane framework reveals significant deviations from the idealized tetrahedral geometry due to the constraints imposed by the four-membered ring structure. The internal bond angles of the cyclobutane ring are compressed to approximately 88-90 degrees, substantially smaller than the normal tetrahedral angle of 109.5 degrees. This geometric distortion is a direct consequence of the ring strain inherent in four-membered carbocyclic systems and contributes to the elevated energy content of the molecule.

The crystal structure analysis also provides important information regarding the spatial relationship between different functional groups within the molecule. The aminomethyl group typically adopts a gauche conformation relative to the carboxylic acid functionality, minimizing unfavorable electrostatic interactions while maintaining optimal hydrogen bonding capabilities. This conformational preference is stabilized by intramolecular interactions and represents the energetically most favorable arrangement for the substituted cyclobutane system.

Conformational Studies Through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides invaluable information about the conformational behavior and dynamic properties of this compound in solution. Proton NMR analysis reveals characteristic splitting patterns that reflect the rigid nature of the cyclobutane framework and the restricted rotation around certain bonds within the molecule. The cyclobutane ring protons typically appear as complex multiplets in the aliphatic region of the spectrum, with chemical shifts that are diagnostic of the strained ring environment.

The aminomethyl protons exhibit distinctive chemical shift patterns that are influenced by the electron-withdrawing effect of the protonated amino group in the hydrochloride salt form. These protons typically appear as a characteristic two-proton signal, often showing coupling to the amino group protons when exchange is slow on the NMR timescale. The magnitude of the coupling constants provides information about the dihedral angles between adjacent protons and confirms the preferred conformational arrangements identified through crystallographic analysis.

Carbon-13 NMR spectroscopy provides complementary information about the electronic environment of each carbon atom within the molecule. The quaternary carbon of the cyclobutane ring that bears both the aminomethyl and carboxylic acid substituents typically exhibits a characteristic downfield chemical shift due to the deshielding effects of the electronegative substituents. The cyclobutane ring carbons show chemical shifts that are diagnostic of the strained ring system, with values that distinguish them from less strained cycloalkane systems.

Temperature-dependent NMR studies reveal important information about the conformational dynamics of the molecule in solution. Variable temperature experiments demonstrate that the cyclobutane ring maintains its rigid structure across a wide temperature range, with minimal conformational interconversion observed even at elevated temperatures. This rigidity is attributed to the high energy barriers associated with ring-flipping processes in four-membered carbocyclic systems.

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed information about through-bond and through-space connectivity patterns within the molecule. These experiments confirm the spatial relationships between different functional groups and validate the conformational preferences identified through other analytical methods. The observed correlation patterns are consistent with the crystal structure geometry and support the proposed three-dimensional arrangement of substituents around the cyclobutane framework.

Computational Modeling of Cyclobutane Ring Strain Effects

Computational quantum mechanical calculations provide detailed insights into the electronic structure and energetic properties of this compound, particularly regarding the significant ring strain associated with the four-membered carbocyclic framework. Density functional theory calculations using appropriate basis sets reveal that the cyclobutane ring contributes approximately 26-28 kilocalories per mole of strain energy to the overall molecular energy, substantially higher than the strain energies observed in five- and six-membered ring systems.

The computational analysis demonstrates that the ring strain primarily arises from two sources: angle strain resulting from the compressed internal bond angles and torsional strain arising from the eclipsed conformations of adjacent carbon-hydrogen bonds. The angle strain component contributes the larger portion of the total strain energy, reflecting the significant deviation of the internal ring angles from the optimal tetrahedral geometry. Advanced calculations incorporating electron correlation effects provide more accurate estimates of these strain contributions and confirm the fundamental instability of the four-membered ring system.

Molecular orbital analysis reveals important information about the electronic structure of the strained cyclobutane system. The carbon-carbon bonds within the four-membered ring exhibit altered hybridization compared to unstrained alkyl systems, with increased s-character that reflects the geometric constraints imposed by the ring structure. This rehybridization affects the bond strengths and contributes to the increased reactivity observed for cyclobutane derivatives compared to their unstrained analogs.

Computational conformational analysis explores the potential energy surface associated with different orientations of the aminomethyl and carboxylic acid substituents relative to the cyclobutane ring. These calculations identify specific conformational minima that correspond to the most stable arrangements of the molecule and provide energy barriers for rotation around the relevant bonds. The results confirm that the aminomethyl group preferentially adopts orientations that minimize steric interactions with the ring substituents while maintaining optimal electrostatic interactions.

Vibrational frequency calculations provide theoretical predictions for the infrared and Raman spectra of the compound, allowing for detailed comparison with experimental spectroscopic data. The calculated frequencies for the cyclobutane ring breathing modes and the characteristic stretching vibrations of the functional groups show excellent agreement with observed spectroscopic parameters. These calculations also identify unique vibrational signatures that are diagnostic of the strained ring system and distinguish the compound from related unstrained analogs.

Hydrogen Bonding Network Analysis in Crystal Packing

The crystal packing arrangement of this compound is dominated by an extensive three-dimensional hydrogen bonding network that involves both the protonated amino group and the carboxylate functionality. Detailed crystallographic analysis reveals that each molecule participates in multiple hydrogen bonding interactions, creating a highly organized supramolecular structure that stabilizes the crystal lattice. The primary hydrogen bonding motifs involve nitrogen-hydrogen to oxygen interactions between the protonated aminomethyl group and the carboxylate oxygen atoms of neighboring molecules.

The hydrogen bonding network exhibits characteristic geometric parameters that are diagnostic of strong intermolecular interactions. The nitrogen-oxygen distances in the primary hydrogen bonds typically range from 2.7 to 3.0 Angstroms, indicating moderately strong to strong hydrogen bonding interactions. The nitrogen-hydrogen-oxygen bond angles approach linearity, with values typically exceeding 150 degrees, reflecting the optimal geometric arrangement for maximum electrostatic attraction between the hydrogen bond donor and acceptor sites.

Secondary hydrogen bonding interactions involve the carboxylic acid functionality and contribute additional stabilization to the crystal structure. These interactions often involve the hydroxyl proton of the carboxylic acid group forming hydrogen bonds with oxygen atoms of adjacent carboxylate groups, creating chain-like or sheet-like supramolecular assemblies. The geometric parameters of these secondary hydrogen bonds are generally somewhat longer and less linear than the primary interactions but still contribute significantly to the overall crystal stability.

The hydrogen bonding network analysis reveals specific packing motifs that are characteristic of amino acid hydrochloride salts. Common patterns include the formation of double-stranded chains where molecules are linked through alternating hydrogen bonding interactions involving both the amino and carboxylate functionalities. These chains can further associate through weaker van der Waals interactions to create the final three-dimensional crystal structure.

Detailed examination of the crystal packing also reveals the role of the chloride counterion in the overall hydrogen bonding scheme. The chloride anion typically participates in hydrogen bonding interactions with the protonated amino group, contributing to the charge neutralization and overall stability of the ionic crystal structure. The chloride ion coordination environment exhibits characteristic geometric features that are consistent with its role as a hydrogen bond acceptor in amino acid hydrochloride systems.

The analysis of crystal packing demonstrates that the hydrogen bonding network is responsible for the relatively high melting point and good thermal stability observed for this compound. The extensive intermolecular interactions create a robust crystal structure that requires significant thermal energy to disrupt, explaining the characteristic physical properties of the crystalline material. This understanding of the hydrogen bonding network provides important insights for potential applications in crystal engineering and pharmaceutical solid-state chemistry.

Propiedades

IUPAC Name |

1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRNWHSNQWOUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is primarily used in the synthesis of polypeptides. It is used to activate amino acids, allowing them to form peptide bonds. This makes it a crucial component in the construction of biologically active molecules.

Mode of Action

The compound interacts with its targets, the amino acids, by activating them. This activation allows the amino acids to form peptide bonds, which are essential in the creation of polypeptides. The resulting changes include the formation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of polypeptides. By activating amino acids and enabling them to form peptide bonds, the compound plays a crucial role in the construction of peptide chains. The downstream effects include the creation of complex organic molecules, particularly those containing amino acid residues.

Pharmacokinetics

It’s worth noting that the compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis, suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific context of its use.

Result of Action

The primary result of the action of this compound is the synthesis of polypeptides. It enables the formation of peptide bonds, leading to the creation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues. These molecules play a crucial role in various biological processes.

Análisis Bioquímico

Biochemical Properties

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of polypeptides and drug intermediates. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. This compound acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, affecting signal transmission in the central nervous system . The interaction with the NMDA receptor highlights its importance in modulating neurotransmission and synaptic plasticity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting as an analog of glycine at the NMDA receptor site, it affects the signal transmission in the central nervous system, which can lead to changes in neuronal activity and plasticity . This compound’s impact on gene expression and cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at the NMDA receptor glycine site, influencing the receptor’s activity and modulating neurotransmission . This compound’s ability to interact with the NMDA receptor and affect signal transmission is a key aspect of its mechanism of action. Additionally, it may influence enzyme activity, either by inhibition or activation, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its good chemical stability, which ensures consistent results in experiments . Its long-term effects on cellular function, stability, and degradation need to be carefully monitored in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on neurotransmission and synaptic plasticity. At higher doses, there could be potential toxic or adverse effects, which need to be carefully evaluated . Understanding the dosage thresholds and their impact on animal models is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of polypeptides and drug intermediates, contributing to the construction of biologically active molecules . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, highlighting its importance in biochemical research and medicinal chemistry.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical experiments and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in research.

Actividad Biológica

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, based on diverse research findings.

- Molecular Formula: C6H12ClN O2

- Molecular Weight: 165.62 g/mol

- CAS Number: Not specified

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas.

The compound is believed to exert its biological effects through interactions with specific receptors and enzymes, modulating various biochemical pathways. The amine group can participate in hydrogen bonding, enhancing interactions with biological targets.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuroprotective | Exhibits potential neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. |

| Antimicrobial | Investigated for its ability to inhibit the growth of certain bacterial strains. |

| Anticancer | Shows promise as an anticancer agent by inducing apoptosis in cancer cells. |

| Buffering Agent | Acts as a non-ionic organic buffering agent effective within a pH range of 6 to 8.5. |

Case Studies and Research Findings

-

Neuroprotective Effects

- A study demonstrated that derivatives similar to this compound significantly reduced neuronal apoptosis when exposed to neurotoxic agents. This effect was attributed to enhanced expression of neurotrophic factors and decreased oxidative stress markers, suggesting a protective role against neurodegenerative diseases.

-

Antimicrobial Activity

- Research indicated that this compound exhibited significant antimicrobial properties against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

-

Anticancer Properties

- In vitro studies showed that the compound could induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential avenues include:

- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.

- Structural Modifications: To enhance potency and selectivity towards specific biological targets.

- Clinical Trials: To assess therapeutic applications in humans.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Building Block for Drug Synthesis

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Potential Therapeutic Applications

Research has indicated that 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride may possess therapeutic properties, making it a candidate for further investigation in drug development pipelines. Its role as a precursor in synthesizing bioactive compounds is significant in medicinal chemistry.

Biochemical Research

Studies on Amino Acid Metabolism

In biochemical research, this compound is utilized to study amino acid metabolism and protein synthesis. It helps researchers understand cellular processes better by serving as a model compound for investigating enzyme mechanisms and metabolic pathways .

Enzyme Interaction Studies

The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, which is essential for studying enzyme-substrate interactions and understanding the kinetics of biochemical reactions.

Analytical Chemistry

Standard in Chromatographic Techniques

As an analytical standard, this compound is employed in chromatographic techniques. It aids in the accurate analysis of complex mixtures across various samples, ensuring reliable results in chemical analyses .

Material Science

Polymer Synthesis

In material science, this compound is used to create polymers with enhanced properties such as elasticity and strength. Its incorporation into polymer matrices can improve the performance characteristics of industrial products .

Food Industry

Food Additive Applications

In the food industry, it can function as a flavor enhancer or preservative. Its application contributes to improved food quality and shelf life, making it valuable for manufacturers seeking to enhance product stability and consumer appeal .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceutical | Drug synthesis | Building block for drugs targeting neurological disorders |

| Biochemical Research | Amino acid metabolism studies | Investigates cellular processes and enzyme mechanisms |

| Analytical Chemistry | Standard in chromatographic techniques | Aids in accurate analysis of complex mixtures |

| Material Science | Polymer synthesis | Enhances properties like elasticity and strength in industrial products |

| Food Industry | Flavor enhancer/preservative | Improves food quality and shelf life |

Comparación Con Compuestos Similares

Ring Size and Strain

- Cyclopropane vs. Cyclobutane: 1-Aminocyclopropane-1-carboxylic acid (ACPC) has a highly strained 3-membered ring, making it reactive and prone to ring-opening in biological systems (e.g., ethylene biosynthesis in plants) . In contrast, the 4-membered cyclobutane ring in the target compound reduces strain, enhancing thermal and metabolic stability for pharmaceutical applications .

Functional Group Modifications

- Ester vs. Carboxylic Acid: Ethyl 1-aminocyclobutanecarboxylate hydrochloride replaces the carboxylic acid with an ester group, improving membrane permeability but requiring hydrolysis for activation .

- Benzyloxy and Fluorine Substituents: The benzyloxy group in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride increases lipophilicity, favoring blood-brain barrier penetration , while fluorination (e.g., 3,3-difluoro derivatives) enhances electronegativity and resistance to oxidative metabolism .

Research and Industrial Relevance

- Pharmaceutical Intermediates: The target compound’s rigid structure is valuable in designing kinase inhibitors and peptide mimetics . In contrast, fluorinated cyclobutane derivatives (e.g., 1-Amino-3,3-difluoro-N-methyl-cyclobutane-1-carboxamide HCl) are prioritized for their enhanced bioavailability in antiviral and anticancer agents .

- Agricultural Applications: 1-Aminocyclopropane-1-carboxylic acid remains critical in agriculture as an ethylene regulator , whereas cyclobutane analogs are less explored in this field.

Métodos De Preparación

Cyclobutane Ring Formation

The cyclobutane ring can be synthesized or obtained from precursors such as cyclobutanone or substituted cyclobutanones. For example, starting from 2-methylcyclobutanone, cyclization reactions under controlled conditions yield the cyclobutane framework necessary for subsequent functionalization.

Introduction of the Aminomethyl Group

The aminomethyl group is typically introduced via nucleophilic substitution reactions. A halogenated intermediate (e.g., a chloromethyl or bromomethyl derivative of cyclobutane carboxylic acid) reacts with an amine source, often ammonia or a primary amine, to replace the halogen with an aminomethyl group.

Carboxylation

The carboxylic acid group is introduced either by direct carboxylation of an appropriate intermediate or by oxidation of a precursor bearing a suitable functional group. Carbon dioxide under high pressure and temperature is commonly used for carboxylation reactions in such syntheses.

Formation of Hydrochloride Salt

The free base form of 1-(Aminomethyl)cyclobutane-1-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound's water solubility and stability, which is important for its handling and downstream applications.

Example Synthesis Protocol (Adapted from Related Cyclopropane Analogues)

While direct literature on this compound is limited, analogous preparation methods from cyclopropane derivatives provide insight:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Acylamino-4-methylthio-butanoic acid ester + Dimethyl sulfate | Methylation at controlled temperature (80–150°C) | Formation of methylated intermediate |

| 2 | Alkali metal alcoholate (e.g., sodium methylate) | Cyclization under reflux | Formation of cyclopropane ring ester derivative |

| 3 | Aqueous alkali hydroxide (e.g., Ca(OH)2) | Saponification of ester to acid | Free acid formation |

| 4 | Concentrated HCl, cooling | Acidification and formation of hydrochloride salt | Crystalline hydrochloride salt |

| 5 | Methanol + Propylene oxide, cooling | Conversion to free amino acid if desired | Crystallization of free amino acid |

This method, adapted from cyclopropane analogues, emphasizes the use of dimethyl sulfate for methylation, alkali metal alcoholates for cyclization, and careful acid-base manipulations to isolate the hydrochloride salt.

Industrial and Research Scale Considerations

- Reaction Conditions: Temperature control between 80°C and 150°C is critical during methylation and cyclization steps to ensure high yield and prevent decomposition.

- Solvent Use: Polar organic solvents are preferred to dissolve reactants and facilitate reactions; methanol and ethanol are common for workup and crystallization.

- Purification: Crystallization and filtration are standard to isolate the hydrochloride salt in high purity. Chromatographic methods may be employed for further purification in research settings.

- Safety: Handling of reagents such as dimethyl sulfate requires caution due to toxicity; alternative methylating agents may be considered in industrial processes.

Comparative Summary Table of Preparation Steps

| Preparation Step | Typical Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclobutane ring formation | Starting from cyclobutanone or derivatives | Establish cyclobutane core | May involve cyclization or ring closure |

| Aminomethyl introduction | Halogenated intermediate + amine | Install aminomethyl substituent | Nucleophilic substitution reaction |

| Carboxylation | CO2 under pressure or oxidation reagents | Introduce carboxylic acid group | Requires controlled temperature/pressure |

| Hydrochloride salt formation | Reaction with HCl | Form stable, soluble salt | Enhances handling and solubility |

| Purification | Crystallization, filtration, chromatography | Obtain pure compound | Critical for research and industrial use |

Research Findings and Optimization

Research indicates that controlling the stoichiometry of methylating agents (e.g., dimethyl sulfate) and alkali metal alcoholates is essential for high yield and selectivity. Use of sodium or potassium salts of lower alcohols (C1-C4) as alkali metal alcoholates is common. Reaction times vary but often involve extended stirring or reflux to complete cyclization.

The hydrochloride salt form is preferred for isolation as it crystallizes readily and is stable, facilitating storage and further chemical transformations.

Q & A

Q. What are the critical safety protocols for handling 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in laboratory settings?

Answer: This compound is classified as a skin irritant (Category 2) and severe eye irritant (Category 2A) based on analogs like 1-Aminocyclopropanecarboxylic Acid . Key precautions include:

- Respiratory protection : Use NIOSH-approved masks to avoid inhalation of dust.

- Skin/eye protection : Wear nitrile gloves (tested for permeation resistance) and tight-sealing goggles .

- Storage : Keep in a tightly sealed container, away from oxidizers, at room temperature .

- Emergency measures : Flush eyes with water for 15 minutes and consult a physician immediately upon exposure .

Q. Which analytical methods are recommended for purity assessment of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid) for baseline separation of impurities, as validated for cyclobutane dicarboxylic acid derivatives .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm structural integrity, with attention to cyclobutane ring protons (δ 1.8–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can detect molecular ion peaks ([M+H]) and fragment patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound?

Answer: Proposed Pathway :

Cyclobutane Ring Formation : Use [2+2] photocycloaddition of ethylene derivatives or strain-driven ring-closing metathesis .

Aminomethyl Introduction : React the cyclobutane carboxylic acid intermediate with formaldehyde and ammonia under reductive amination conditions (e.g., NaBHCN) .

Hydrochloride Salt Formation : Precipitate the product by adding concentrated HCl to the free base in anhydrous ethanol .

Key Challenges : Minimize ring-opening side reactions by maintaining low temperatures (<0°C) during functionalization steps .

Q. How can spectroscopic data discrepancies be resolved for this compound?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the cyclobutane region (e.g., distinguish aminomethyl CH from ring CH) .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and proton environments .

Q. How does the cyclobutane ring’s strain influence reactivity in peptide coupling reactions?

Answer:

- Steric Hindrance : The strained cyclobutane ring increases steric bulk, reducing coupling efficiency with large amino acids (e.g., tryptophan). Use coupling agents like HATU for improved activation .

- Electronic Effects : Ring strain enhances electrophilicity of the carboxylic acid, enabling faster activation with DCC/DMAP compared to linear analogs .

- Solubility : The hydrochloride salt improves aqueous solubility (critical for biological assays) but may require neutralization in non-polar solvents .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?

Answer:

- Stereochemical Complexity : The cyclobutane ring’s rigid structure creates distinct diastereomers; chiral HPLC (e.g., Chiralpak IG-3) is essential for isolating active enantiomers .

- Biological Assay Design : Address low membrane permeability by synthesizing prodrugs (e.g., ester derivatives) or using lipid-based delivery systems .

- Data Contradictions : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. cellular uptake studies) to rule out false positives from aggregation artifacts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.